2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H8F5NO It is characterized by the presence of both difluorophenoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3,4-difluorophenol with 5-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(3,4-difluorophenoxy)aniline: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.
2-(3,4-Difluorophenoxy)-4-methylaniline: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline is unique due to the presence of both difluorophenoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical resistance.
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTUZDDDBCJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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